N-(4-溴苯基)-N'-[4-(1H-吡唑-1-基)苄基]硫脲
描述
N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea is a useful research compound. Its molecular formula is C17H15BrN4S and its molecular weight is 387.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea is 386.02008 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-N'-[4-(1H-pyrazol-1-yl)benzyl]thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌潜力
包括与 N-(4-溴苯基)-N'-[4-(1H-吡唑-1-基)苄基]硫脲在内的吡唑衍生物已被设计为细胞周期激酶的抑制剂。据报道,它们通过环境可持续的过程(如超声介导的方法)合成。这些化合物通过诱导细胞周期阻滞和调节参与细胞凋亡和细胞周期调控的基因的表达,在人类癌细胞中显示出适度的凋亡效应 (Nițulescu 等,2015)。另一项研究重点介绍了新型吡唑衍生物在癌细胞系中的凋亡活性,其中某些化合物显着增加了肿瘤坏死因子受体的表达并诱导 G2/M 期细胞浓度依赖性增加,表明其作为抗癌药物的潜力 (Nițulescu 等,2015)。
抗糖尿病活性
氟代吡唑和硫脲衍生物已被合成并评估为降血糖剂。这些化合物的初步生物学筛选显示出显着的抗糖尿病活性。分子和生物学特性计算表明这些化合物具有良好的药物样特征,表明它们有潜力作为未来糖尿病治疗药物发现的先导 (Faidallah 等,2016)。
抗菌特性
包括具有吡唑骨架的硫脲衍生物在内的硫脲衍生物已被合成并评估其抗菌活性。研究表明,这些化合物具有显着的抗菌和抗真菌活性,使其成为开发新型抗菌剂的有希望的候选者。例如,带有吡啶基和三唑基骨架的新型噻唑对一系列细菌和真菌菌株表现出相当大的抗菌活性 (Tay 等,2022)。
属性
IUPAC Name |
1-(4-bromophenyl)-3-[(4-pyrazol-1-ylphenyl)methyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4S/c18-14-4-6-15(7-5-14)21-17(23)19-12-13-2-8-16(9-3-13)22-11-1-10-20-22/h1-11H,12H2,(H2,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURLXMCQPBVPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)CNC(=S)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。